Chemical structure and properties of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
Chemical structure and properties of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
Technical Whitepaper: Chemical Structure, Synthesis, and Kinase-Targeting Properties of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
Executive Summary
In modern drug discovery, the design of highly selective targeted therapies relies heavily on the use of privileged chemical scaffolds. [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile (CAS: 857531-33-0) is a highly versatile, dual-functional building block utilized extensively in the development of small-molecule kinase inhibitors. By combining a classic hinge-binding pyrazole motif with a functionalizable phenylacetonitrile linker, this compound provides medicinal chemists with a robust starting point for structure-activity relationship (SAR) exploration. This guide details the mechanistic rationale, physicochemical properties, and validated synthetic methodologies for this critical intermediate.
Physicochemical Profiling
To effectively incorporate this building block into a drug design workflow, its baseline quantitative properties must be understood. The table below summarizes its core physicochemical data:
| Property | Value |
| IUPAC Name | 2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile |
| CAS Number | 857531-33-0[1] |
| Molecular Formula | C₁₁H₉N₃[1] |
| Molecular Weight | 183.21 g/mol [1] |
| Hydrogen Bond Donors | 1 (Pyrazole N-H) |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, Nitrile N) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
Mechanistic Role in Drug Design
The architecture of [3-(1H-Pyrazol-4-yl)phenyl]acetonitrile is highly deliberate, addressing two distinct spatial requirements within a kinase active site.
The Pyrazole Motif: The pyrazole ring is a 2, extensively utilized as a hinge-binding framework in the development of protein kinase inhibitors[3][2]. Within the ATP-binding pocket, the N-1 atom of the pyrazole acts as a hydrogen bond donor, while the adjacent sp²-hybridized N-2 atom acts as a hydrogen bond acceptor[4]. This bidentate system perfectly mimics the adenine ring of ATP, anchoring the molecule by forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Methionine and Glutamate residues)[5].
The Phenylacetonitrile Linker: Attached to the 4-position of the pyrazole, the phenylacetonitrile moiety serves as a rigid, hydrophobic spacer. The phenyl ring occupies the hydrophobic pocket adjacent to the hinge, while the acetonitrile group (-CH₂CN) projects outward toward the solvent-exposed region or a secondary allosteric pocket. The nitrile group provides a highly versatile synthetic handle; it can be derivatized into amides, primary amines, or tetrazoles, allowing researchers to fine-tune pharmacokinetic properties and target selectivity.
Pharmacophore model of the compound binding to a kinase active site.
Synthetic Methodology & Experimental Protocols
The most efficient route to construct the C-C bond between the functionalized phenyl ring and the pyrazole core is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. However,6 presents a specific challenge: the basic nitrogen atoms of the pyrazole can coordinate to the palladium center, potentially inhibiting the catalytic cycle[6].
To overcome this, the protocol employs a catalyst with a strongly coordinating bidentate ligand, such as Pd(dppf)Cl₂. The steric bulk and bidentate nature of the dppf ligand prevent the pyrazole from poisoning the palladium catalyst. A biphasic solvent system of 1,4-Dioxane and water ensures the solubility of both the organic halides and the inorganic base (K₂CO₃), which is strictly required to facilitate the transmetalation step of the catalytic cycle.
Suzuki-Miyaura cross-coupling workflow for synthesizing the target compound.
Self-Validating Experimental Protocol
-
Reaction Setup (Degassing): In a flame-dried Schlenk flask, dissolve 3-bromophenylacetonitrile (1.0 equiv) and (1H-pyrazol-4-yl)boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: Degassing the solvent mixture by bubbling argon for 15 minutes is critical to prevent the oxidative homocoupling of the boronic acid, which would consume the starting material and complicate purification.
-
-
Catalytic Activation: Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat the mixture to 90°C.
-
Causality: The base activates the boronic acid by forming a reactive boronate complex, while heating initiates the reduction of Pd(II) to the active Pd(0) species, visually confirmed by the reaction mixture turning dark brown.
-
-
Reaction Monitoring: Stir for 6–8 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1).
-
Causality: The complete disappearance of the higher-Rf bromide starting material serves as a self-validating checkpoint for complete conversion.
-
-
Workup & Extraction: Cool the mixture to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to afford the target compound as a solid.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.05 (br s, 1H) – Pyrazole N-H (Exchangeable with D₂O).
-
δ 8.20 (s, 1H), 7.95 (s, 1H) – Pyrazole C-H protons (Characteristic downfield shift due to the adjacent heteroatoms).
-
δ 7.65 – 7.25 (m, 4H) – Phenyl ring protons.
-
δ 4.08 (s, 2H) – Acetonitrile -CH₂- protons (Distinct singlet, confirming the preservation of the linker).
-
-
LC-MS (ESI+): Expected [M+H]⁺ at m/z 184.1, confirming the molecular weight of 183.21 g/mol [1].
References
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (PubMed Central) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (PubMed Central) URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. CAS:857531-33-0, 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile-毕得医药 [bidepharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
